2-(5-Bromo-3-nitropyridin-2-yl)oxyethanamine;hydrochloride
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Overview
Description
2-(5-Bromo-3-nitropyridin-2-yl)oxyethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a nitro group, and an ethanamine moiety attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-nitropyridin-2-yl)oxyethanamine;hydrochloride typically involves the bromination of 2-aminopyridine followed by nitration and subsequent reaction with ethanamine. The bromination is often carried out using N-bromosuccinimide (NBS) in acetonitrile at low temperatures (0-5°C) to achieve good regioselectivity . The nitration step involves the use of nitric acid and sulfuric acid as nitrating agents. Finally, the resulting 5-bromo-3-nitropyridine is reacted with ethanamine under controlled conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent quality and yield. The use of hydrogen peroxide oxidation and other large-scale oxidation methods can also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-nitropyridin-2-yl)oxyethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as stannous chloride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Stannous chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Reduction: 2-(5-Amino-3-nitropyridin-2-yl)oxyethanamine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-(5-Bromo-3-nitropyridin-2-yl)oxyethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-nitropyridin-2-yl)oxyethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-Bromo-3-nitropyridin-2-yl)oxyethanamine;hydrochloride is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Unlike its analogs, this compound can undergo a broader range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
2-(5-bromo-3-nitropyridin-2-yl)oxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O3.ClH/c8-5-3-6(11(12)13)7(10-4-5)14-2-1-9;/h3-4H,1-2,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMDTVMHGPGIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])OCCN)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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